molecular formula C13H18ClNO2 B297090 2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide

2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide

Cat. No. B297090
M. Wt: 255.74 g/mol
InChI Key: GVCTUJJQCNIZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide, also known as A-836,339, is a chemical compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It was first synthesized by Abbott Laboratories in 2008 and has since been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide selectively binds to CB2 receptors, which are primarily expressed in immune cells. Activation of CB2 receptors by 2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide is its selectivity for CB2 receptors, which reduces the risk of unwanted side effects. However, its limited solubility in aqueous solutions can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide. One area of interest is its potential use in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more potent and selective CB2 agonists that can be used in clinical settings. Finally, there is a need for further research on the safety and toxicity of 2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide, particularly with regards to its potential effects on the immune system.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide involves several steps, including the reaction of 4-chlorophenol with isopropylamine, followed by the reaction of the resulting product with 2-methylpropanoyl chloride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

2-(4-chlorophenoxy)-N-isopropyl-2-methylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential use in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H18ClNO2/c1-9(2)15-12(16)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H,15,16)

InChI Key

GVCTUJJQCNIZCJ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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